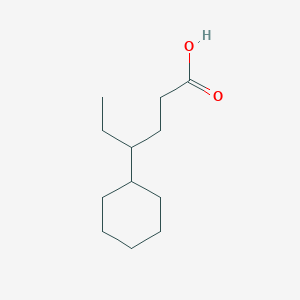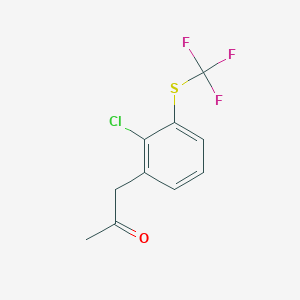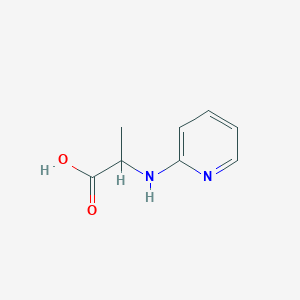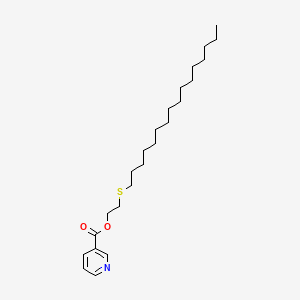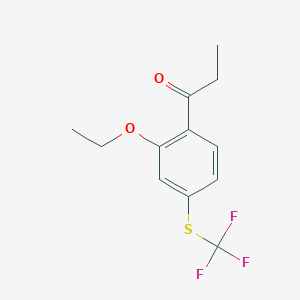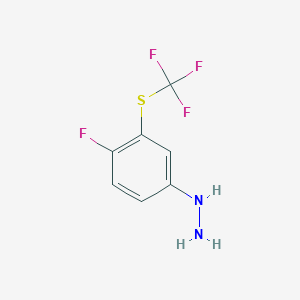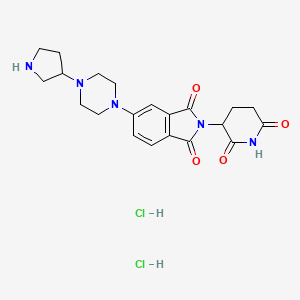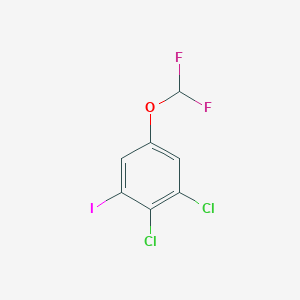
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene is a chemical compound with the molecular formula C7H3Cl2F2IO It is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Preparation Methods
The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a difluoromethoxy-substituted benzene derivative, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale halogenation and iodination processes, utilizing advanced chemical reactors and purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the removal of halogen substituents.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the halogen atoms on the benzene ring. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while nucleophilic substitution can produce various substituted benzene compounds .
Scientific Research Applications
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-iodobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen substituents play a crucial role in its reactivity and binding affinity. For instance, the iodine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific biological targets. The pathways involved in its mechanism of action are still under investigation, with ongoing studies aiming to elucidate the detailed molecular interactions and effects .
Comparison with Similar Compounds
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene can be compared with similar compounds such as:
- 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene
- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
- 2-Chloro-1-(difluoromethoxy)-3-iodobenzene
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of chlorine, fluorine, and iodine in this compound contributes to its distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H3Cl2F2IO |
|---|---|
Molecular Weight |
338.90 g/mol |
IUPAC Name |
1,2-dichloro-5-(difluoromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C7H3Cl2F2IO/c8-4-1-3(13-7(10)11)2-5(12)6(4)9/h1-2,7H |
InChI Key |
MUYGLAFUOCKSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


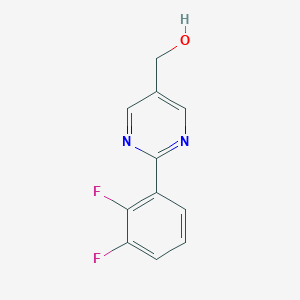
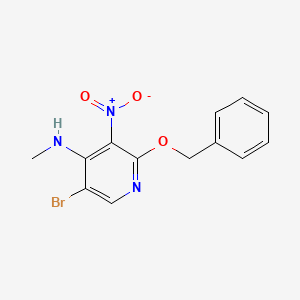

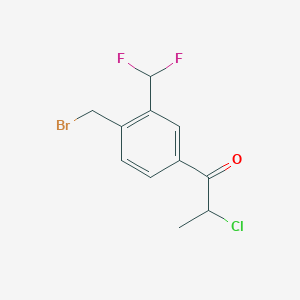
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
